molecular formula C12H14N2O3 B2911192 3-(Piperazine-1-carbonyl)-benzoic acid CAS No. 691394-19-1

3-(Piperazine-1-carbonyl)-benzoic acid

Cat. No.: B2911192
CAS No.: 691394-19-1
M. Wt: 234.255
InChI Key: NSOCCKDGIKMYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Piperazine (B1678402) and Benzoic Acid Scaffolds in Modern Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties. nih.gov This six-membered heterocyclic amine is a common feature in numerous approved drugs due to its ability to improve aqueous solubility and oral bioavailability. The two nitrogen atoms of the piperazine ring can be independently functionalized, allowing for the precise tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. This versatility enables the piperazine moiety to serve as a linker between different pharmacophores or to directly interact with biological targets. mdpi.com Its presence is noted in a wide range of therapeutic areas, including antipsychotics, antidepressants, and anticancer agents. mdpi.com

Similarly, the benzoic acid scaffold is a fundamental building block in the synthesis of a vast number of bioactive compounds. rsc.org As the simplest aromatic carboxylic acid, it provides a rigid framework that can be readily modified to interact with specific biological targets. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, or it can be converted into other functional groups like esters or amides to modulate a compound's properties. Benzoic acid derivatives have found applications as local anesthetics, anti-inflammatory agents, and in the treatment of cancer. mdpi.com

Significance of the 3-(Piperazine-1-carbonyl)-benzoic acid Scaffold in Contemporary Drug Discovery

The combination of the piperazine and benzoic acid scaffolds into this compound creates a bifunctional molecule with significant potential in drug discovery. The piperazine moiety can be derivatized to interact with specific biological targets, while the benzoic acid portion provides a handle for further chemical modifications or can itself engage in important binding interactions. This scaffold has been identified as a key intermediate in the synthesis of various therapeutic agents, particularly in the fields of oncology and central nervous system (CNS) disorders.

The strategic placement of the piperazine-1-carbonyl group at the meta-position (position 3) of the benzoic acid ring influences the spatial orientation of substituents, which can be critical for achieving high affinity and selectivity for a given biological target. This specific isomeric form can lead to unique structure-activity relationships (SAR) compared to its ortho- or para-substituted counterparts.

Overview of Current Research Domains and Potential Translational Applications

Research involving the this compound scaffold and its derivatives is primarily concentrated in the development of kinase inhibitors and agents targeting the central nervous system. The versatility of this scaffold allows for the generation of large libraries of compounds for screening against various biological targets.

Kinase Inhibitors: Many piperazine derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov The this compound core can be elaborated to target the ATP-binding site of various kinases. For instance, derivatives of similar piperazine amides have shown potent inhibitory activity against c-jun N-terminal kinase (JNK), a key player in inflammatory responses and neurodegenerative diseases. nih.gov

CNS-Active Agents: The piperazine moiety is a well-known "brain-penetrant" scaffold, capable of crossing the blood-brain barrier. This property makes this compound an attractive starting point for the design of drugs targeting CNS disorders. nih.gov Arylpiperazine derivatives are known to act as ligands for various G protein-coupled receptors (GPCRs) in the brain, including serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in conditions like depression, schizophrenia, and Parkinson's disease. mdpi.com

The potential translational applications of compounds derived from this scaffold are broad, spanning from oncology to neuropharmacology. The ability to systematically modify both the piperazine and benzoic acid components allows for the fine-tuning of biological activity and pharmacokinetic properties, increasing the likelihood of identifying clinical candidates.

Table 1: Examples of Biologically Active Compounds Incorporating a Piperazine-Carbonyl-Aromatic Scaffold

Compound ClassTargetTherapeutic AreaKey Structural Features
Piperazine Amidesc-jun N-terminal kinase (JNK)Neurodegenerative Diseases, InflammationPiperazine amide core with specific aromatic substitutions to achieve potency and selectivity. nih.gov
Phthalazinone DerivativesPoly(ADP-ribose) polymerase (PARP)CancerA complex structure where a piperazine-carbonyl-benzoic acid-like moiety contributes to binding at the nicotinamide (B372718) ribose binding pocket. nih.gov
Benzhydrylpiperazine DerivativesHistone Deacetylase 6 (HDAC6)CNS DisordersIncorporation of a benzhydrylpiperazine unit to enhance brain penetration and achieve selective HDAC6 inhibition. nih.gov
ArylpiperazinesAminergic G Protein-Coupled Receptors (GPCRs)CNS DisordersN-arylpiperazine connected via a linker to another moiety, targeting serotonin and dopamine receptors. mdpi.com

Properties

IUPAC Name

3-(piperazine-1-carbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(14-6-4-13-5-7-14)9-2-1-3-10(8-9)12(16)17/h1-3,8,13H,4-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOCCKDGIKMYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Piperazine 1 Carbonyl Benzoic Acid and Analogues

Conventional Synthetic Pathways

Conventional methods for the synthesis of 3-(piperazine-1-carbonyl)-benzoic acid and its derivatives have traditionally relied on well-established reactions in organic chemistry. These methods are often robust and have been widely used for the preparation of a variety of amides.

Acid-Amine Coupling Reactions for Amide Bond Formation

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. In the context of this compound, this involves the coupling of isophthalic acid (or a derivative) with piperazine (B1678402). To facilitate this reaction, which is otherwise slow, a variety of coupling reagents are employed to activate the carboxylic acid.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine (piperazine) to form the desired amide. sigmaaldrich.com

The general mechanism for HATU, a widely used coupling reagent, involves the formation of an active ester from the carboxylic acid. wikipedia.org This is followed by the nucleophilic attack of the amine to yield the amide and byproducts. wikipedia.org The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. nih.gov

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentActivating GroupByproductAdvantagesDisadvantages
DCC DicyclohexylureaDicyclohexylurea (DCU)Inexpensive, effectiveDCU is poorly soluble, difficult to remove
EDC 1-ethyl-3-(3-dimethylaminopropyl)ureaWater-soluble ureaEasy workupMore expensive than DCC
HATU OAt-active esterTetramethylureaHigh yields, fast reactions, low racemizationExpensive
HBTU OBt-active esterTetramethylureaEfficient, widely usedCan cause side reactions with N-terminal of peptides

Condensation Reactions Involving Piperazine and Benzoic Acid Precursors

Condensation reactions are another classical approach to forming the amide linkage in this compound. This typically involves the reaction of piperazine with a more reactive derivative of isophthalic acid, such as an acyl chloride or an acid anhydride. For instance, isophthaloyl dichloride can react with piperazine in the presence of a base to neutralize the HCl generated during the reaction. The stoichiometry of the reactants is crucial to favor the formation of the mono-acylated product.

A one-pot synthesis of monoacylated piperazine derivatives has been reported using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) to activate the carboxylic acid. This method offers good to excellent yields under mild conditions and with short reaction times. researchgate.net

Multi-Step Synthesis from Readily Available Starting Materials

In some instances, a multi-step synthetic sequence is necessary to prepare this compound, especially when specific substitution patterns are required on the piperazine or benzoic acid rings. A plausible multi-step synthesis could commence from a readily available starting material like 4-fluoro-2-nitrobenzoic acid. mdpi.com

A representative multi-step synthesis could involve the following conceptual steps:

Protection of one of the piperazine nitrogens: To control selectivity and prevent di-acylation, one of the nitrogen atoms of piperazine is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

Amide bond formation: The mono-protected piperazine is then coupled with the desired benzoic acid derivative using one of the methods described in section 2.1.1.

Deprotection: The protecting group is subsequently removed to yield the final product.

Such multi-step strategies, while longer, offer greater control over the final structure and allow for the introduction of diverse functionalities. libretexts.org

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. researchgate.net For the synthesis of this compound, a microwave-assisted approach could involve the direct reaction of isophthalic acid and piperazine, potentially in the absence of a solvent or with a high-boiling, polar solvent. nih.gov

The key advantages of microwave-assisted synthesis include rapid heating, which leads to a significant reduction in reaction time, and the ability to perform reactions under solvent-free conditions, which aligns with the principles of green chemistry. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to daysMinutes to hours
Energy Consumption HighLow
Solvent Use Often requires large volumesCan be performed solvent-free or with minimal solvent
Yields VariableOften higher
Side Reactions More prevalentOften reduced

Palladium-Catalyzed Amination Techniques

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of C-N bonds. wikipedia.org This powerful reaction allows for the coupling of amines with aryl halides or triflates, providing a versatile method for the synthesis of N-aryl piperazines. researchgate.net

In the context of synthesizing analogues of this compound, the Buchwald-Hartwig amination can be employed to couple piperazine with a substituted bromobenzoic acid or iodobenzoic acid derivative. The reaction is catalyzed by a palladium complex, typically in the presence of a phosphine (B1218219) ligand and a base. nih.gov The choice of ligand is critical for the success of the reaction and has been the subject of extensive research, leading to the development of several generations of highly active and versatile catalyst systems. wikipedia.org This methodology is particularly valuable for creating a library of analogues with diverse substituents on the benzoic acid ring. researchgate.net The reaction often proceeds under mild conditions and demonstrates a broad substrate scope. acsgcipr.org

Stereoselective Synthetic Strategies for Chiral Analogues

The synthesis of enantiomerically pure chiral analogues of this compound is of significant interest, as the stereochemistry of a molecule can dramatically influence its biological activity. Stereoselective strategies for producing carbon-substituted piperazines typically rely on one of three main approaches: the use of chiral auxiliaries, the application of starting materials from the "chiral pool," and the development of catalytic asymmetric methods. rsc.org

Chiral Auxiliary-Based Synthesis: A common and reliable method involves the temporary incorporation of a chiral auxiliary into the molecule to direct the stereochemical outcome of a key reaction. wikipedia.orgnih.gov For instance, chiral auxiliaries derived from amino acids, such as (R)-phenylglycinol, can be used to construct the piperazine ring with high diastereoselectivity. rsc.orgnih.gov The auxiliary guides the formation of a new stereocenter, and after the desired chirality is established, it is cleaved from the molecule to yield the enantiomerically enriched product. Other widely used auxiliaries include Oppolzer's camphorsultam and Evans' oxazolidinones, which have proven effective in the asymmetric synthesis of a vast number of complex molecules. wikipedia.org

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. rsc.org For example, a chiral piperazine core can be synthesized from a natural α-amino acid. The inherent chirality of the starting material is transferred through a series of reactions to the final product. A practical and scalable synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines has been described starting from α-amino acids, achieving the target structure in four steps. rsc.org

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods represents a highly efficient and atom-economical approach. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral piperazines, strategies involving catalytic enantioselective α-chlorination of aldehydes followed by cyclization have been reported. nih.gov Similarly, tandem hydroamination and asymmetric transfer hydrogenation reactions have been developed to furnish chiral piperazines. nih.gov Chiral piperazine derivatives themselves have also been employed as organocatalysts in asymmetric Michael addition reactions, demonstrating the versatility of this structural motif in stereoselective synthesis. unl.ptresearchgate.net

StrategyDescriptionKey Features
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.High stereoselectivity; well-established procedures; requires additional steps for attachment and removal of the auxiliary.
Chiral Pool Utilizes enantiomerically pure natural products (e.g., amino acids) as starting materials.Cost-effective; chirality is inherent in the starting material; synthetic route is dependent on the availability of suitable starting materials.
Catalytic Asymmetric Synthesis A substoichiometric amount of a chiral catalyst is used to generate an enantiomerically enriched product.High efficiency and atom economy; avoids stoichiometric use of chiral reagents; catalyst development can be challenging.

Spectroscopic and Chromatographic Characterization Methods for this compound Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and conformational dynamics in solution. rsc.org

In the ¹H NMR spectrum of a typical derivative, the aromatic protons of the benzoic acid moiety would appear in the range of δ 7.5-8.5 ppm. The proton of the carboxylic acid group is often broad and can appear at a downfield chemical shift, typically above δ 10-13 ppm. The piperazine ring protons exhibit more complex behavior. Due to the restricted rotation around the amide C-N bond, the piperazine protons often appear as broad signals at room temperature. researchgate.netnih.govnih.gov Temperature-dependent NMR studies reveal that these broad signals can resolve into distinct multiplets at lower temperatures or coalesce into sharper signals at higher temperatures. rsc.orgbeilstein-journals.org This dynamic behavior is a hallmark of N-acylpiperazines and can be used to determine the energy barriers for amide bond rotation and piperazine ring inversion. nih.govrsc.org The methylene (B1212753) protons on the piperazine ring typically resonate in the range of δ 2.5-4.0 ppm. nih.gov

In the ¹³C NMR spectrum, distinct signals for the carbonyl carbon of the amide (δ ~165-170 ppm) and the carboxylic acid (δ ~168-175 ppm) would be expected. The aromatic carbons resonate in the δ 120-140 ppm region, while the piperazine ring carbons typically appear in the δ 40-55 ppm range. nih.gov

GroupTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
Carboxylic Acid (COOH) 10.0 - 13.0168 - 175Signal can be broad and may exchange with trace water.
Aromatic (Ar-H, Ar-C) 7.5 - 8.5120 - 140Splitting patterns depend on the substitution.
Amide Carbonyl (C=O) -165 - 170Key signal for identifying the amide linkage.
Piperazine (CH₂) 2.5 - 4.040 - 55Signals are often broad at room temperature due to conformational exchange.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The spectrum is characterized by several distinct absorption bands. niscpr.res.in

The most prominent feature for the carboxylic acid group is an extremely broad absorption band due to the O-H stretching vibration, which typically spans from 3500 cm⁻¹ to 2500 cm⁻¹. spectroscopyonline.com This broadness is a result of strong hydrogen bonding between carboxylic acid dimers. The C=O stretch of the carboxylic acid group appears as a strong, sharp band between 1710 and 1680 cm⁻¹ for aromatic acids. spectroscopyonline.comquora.com

Functional GroupVibration TypeCharacteristic Frequency (cm⁻¹)Intensity
Carboxylic Acid O-H stretch3500 - 2500Strong, Very Broad
Carboxylic Acid C=O stretch1710 - 1680Strong
Amide C=O stretch (Amide I)1680 - 1630Strong
Aromatic Ring C=C stretch1600 - 1450Medium to Weak
Alkyl C-H stretch3000 - 2850Medium
Amine/Amide C-N stretch1400 - 1100Medium
Carboxylic Acid O-H bend (wag)960 - 900Medium, Broad

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound derivatives and to gain structural information through analysis of their fragmentation patterns. bookpi.org In electrospray ionization (ESI), the molecule would typically be observed as a protonated molecular ion, [M+H]⁺.

Under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS), the molecule undergoes characteristic fragmentation. The C-N bonds associated with the piperazine ring and the amide linkage are common cleavage points. xml-journal.net A primary fragmentation pathway would involve the cleavage of the amide bond between the carbonyl group and the piperazine nitrogen. This would lead to the formation of a benzoyl cation fragment and a piperazine-related fragment. Further fragmentation of the piperazine ring itself is also common, often resulting in the loss of ethylene (B1197577) or ethyleneimine units, producing characteristic ions with lower m/z values. xml-journal.netresearchgate.net The metal ion adduction can also influence the fragmentation pathways of piperazine-containing ligands. nih.gov

Predicted Fragmentation Pathways:

Amide Bond Cleavage: Loss of the piperazine moiety to yield a 3-carboxybenzoyl cation.

Piperazine Ring Opening: Cleavage of the C-N bonds within the piperazine ring, leading to a series of smaller fragment ions. xml-journal.net

Decarboxylation: Loss of CO₂ from the carboxylic acid group, or loss of CO from the amide carbonyl group.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound derivatives and for the isolation of specific compounds or stereoisomers. unodc.org

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of piperazine derivatives. researchgate.net Reversed-phase HPLC, typically using a C18 stationary phase with a mobile phase consisting of an acetonitrile/water or methanol/water mixture often containing a modifier like formic acid or diethylamine, is standard for purity determination. jocpr.com Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophores. researchgate.net

Gas Chromatography (GC): GC can also be employed for purity analysis, although the carboxylic acid group may require derivatization to increase volatility and improve peak shape. google.comtsijournals.com GC coupled with mass spectrometry (GC-MS) is a powerful tool for both separation and identification of impurities. researchgate.net

Chiral Chromatography: For the separation and analysis of chiral analogues, specialized chromatographic techniques are required. Chiral HPLC, using a chiral stationary phase (CSP), is the predominant method. jocpr.com Columns such as Chiralpak are effective for resolving enantiomers of piperazine derivatives. unl.ptjocpr.com The choice of mobile phase is critical for achieving good separation. Another technique for chiral separation is capillary electrophoresis (CE), which can provide high-resolution separation of enantiomers with the use of chiral selectors, such as sulfated β-cyclodextrin, added to the background electrolyte. researchgate.net

TechniqueApplicationTypical Stationary PhaseTypical Mobile Phase/Conditions
Reversed-Phase HPLC Purity assessment, Quantitative analysisC18, C8Acetonitrile/Water or Methanol/Water gradients with acid/base modifiers
Gas Chromatography (GC) Purity assessment of volatile derivativesPhenyl-methylpolysiloxane (e.g., DB-17, DB-624)Helium carrier gas, temperature programming
Chiral HPLC Enantiomeric separation and purityChiral Stationary Phases (e.g., Chiralpak IC)Non-polar (e.g., Hexane/Isopropanol) or polar organic mixtures
Capillary Electrophoresis (CE) Chiral separation- (Open tubular capillary)Buffer (e.g., Glycine) with a chiral selector (e.g., cyclodextrin)

Preclinical Biological Activity Profiling and Therapeutic Potential of 3 Piperazine 1 Carbonyl Benzoic Acid Derivatives

Antimicrobial Efficacy Investigations

The piperazine (B1678402) nucleus is a common scaffold in the design of antimicrobial agents, with numerous derivatives exhibiting a wide range of activities. However, specific studies on the antimicrobial efficacy of 3-(Piperazine-1-carbonyl)-benzoic acid derivatives are not prominently reported in the available scientific literature. The following sections discuss the general antibacterial and antifungal potential of piperazine-containing molecules.

Antibacterial Activity against Gram-Positive Pathogens (e.g., Staphylococcus aureus)

Derivatives of piperazine have been investigated for their activity against Gram-positive bacteria such as Staphylococcus aureus. For instance, some synthesized piperazine derivatives have shown significant activity against this pathogen. nih.gov In a study on novel piperazine derivatives, several compounds demonstrated potent bactericidal activities against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values being determined for the most effective compounds. ijcmas.com Another study synthesized phenothiazine-piperazine derivatives that exhibited good antibacterial activity against Staphylococcus aureus. nih.gov However, no specific data on the activity of this compound derivatives against Staphylococcus aureus has been found.

Antibacterial Activity against Gram-Negative Pathogens (e.g., Escherichia coli)

The efficacy of piperazine derivatives extends to Gram-negative bacteria like Escherichia coli. Research has shown that certain N-alkyl and N-aryl piperazine derivatives display significant activity against E. coli. nih.gov In other studies, newly synthesized piperazine derivatives were screened for their antibacterial activity against E. coli, with some compounds showing promising results. researchgate.net A series of novel piperazine derivatives conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity against Gram-negative strains, particularly E. coli. mdpi.com Despite these findings for the broader piperazine class, specific studies on this compound derivatives against Escherichia coli are absent from the reviewed literature.

Antifungal Activity against Fungal Species (e.g., Candida albicans)

The antifungal potential of piperazine derivatives has also been a subject of investigation. Some studies have reported the antifungal activity of synthesized piperazine derivatives against various fungal species, including Candida albicans. researchgate.net However, other research on phenothiazine-piperazine derivatives found no activity against Candida albicans. nih.gov Specific data regarding the antifungal activity of this compound derivatives against Candida albicans is not available.

Antitubercular Activity against Mycobacterium tuberculosis

Piperazine derivatives have shown promise as antitubercular agents. For example, some novel piperazine derivatives of phenothiazine (B1677639) were evaluated for their antitubercular activity and showed inhibition against the growth of Mycobacterium tuberculosis at various concentrations. nih.gov However, the literature search did not yield any studies specifically investigating the antitubercular activity of this compound derivatives.

Anticancer and Antiproliferative Research

The piperazine scaffold is a key component in a number of anticancer agents, and research into new piperazine derivatives for their antiproliferative effects is an active area.

In Vitro Cytotoxicity Assessments Across Diverse Human Cancer Cell Lines (e.g., HeLa, MCF7, MDA-MB-231, HCT116, HT29)

While there is a wealth of information on the cytotoxicity of various piperazine derivatives, specific data for this compound derivatives is not available. One study on a novel 4-(benzo nih.govijpsr.comdioxol-5-ylmethyl) piperazine amide derivative, which is structurally different from the compound of interest, investigated its in-vitro cytotoxic effects across a panel of human cancer cell lines including HeLa, MCF7, MDA-MB-231, HCT116, and HT29. ijpsr.com This particular derivative showed promising cytotoxic effects on the MDA-MB-231 cell line with an IC50 value of 11.3 µM. ijpsr.com This highlights the potential of piperazine-amide structures in anticancer research, though it does not directly pertain to this compound derivatives.

Molecular Mechanisms of Apoptosis Induction

Derivatives of this compound have been investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells. The molecular mechanisms underlying this activity are multifaceted, often involving the activation of key cellular pathways that lead to cell demise.

One of the primary mechanisms is the induction of caspase-dependent apoptosis. nih.gov Caspases are a family of protease enzymes that execute the apoptotic process. Studies on novel piperazine derivatives have shown they can effectively trigger this cascade. nih.gov The process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Research on β-elemene piperazine derivatives indicates that both pathways are involved in their pro-apoptotic effects. nih.govplos.org

The activation of the extrinsic pathway often involves a decrease in the levels of cellular FLICE-inhibitory protein (c-FLIP), a key regulator of caspase-8 activation. nih.gov The proteasome inhibitor MG-132 has been shown to augment the decrease in c-FLIP levels and enhance the apoptosis induced by these derivatives. nih.gov

Simultaneously, the intrinsic pathway is engaged, often through the generation of reactive oxygen species (ROS). nih.gov The production of ROS can lead to the cleavage of Bid (a pro-apoptotic Bcl-2 family protein) by activated caspase-8, which then triggers the mitochondrial release of cytochrome c and subsequent activation of the caspase cascade. nih.gov Furthermore, some piperazine derivatives have been found to inhibit critical cancer signaling pathways, including the PI3K/AKT and BCR-ABL pathways, which contributes to their ability to induce apoptosis. nih.gov

Analysis of Cell Cycle Perturbations (e.g., G0/G1 phase arrest)

The proliferation of cancer cells is characterized by uncontrolled cell division, making the cell cycle a critical target for anticancer therapies. Certain derivatives of this compound have demonstrated the ability to interfere with this process, causing cell cycle arrest at specific phases, thereby preventing cancer cells from replicating.

Notably, some synthetic 2,3-arylpyridylindole derivatives have been shown to induce a biphasic cell cycle arrest in A549 lung cancer cells, with the effect being dependent on the concentration of the compound. nih.gov At lower concentrations (e.g., 0.5 μM), these compounds were found to induce G0/G1 cell cycle arrest. nih.govresearchgate.net This arrest is often mediated by the activation of specific signaling pathways, such as the JNK/p53/p21 pathway. nih.gov Similarly, studies on 3-nitroacridine (B3047595) derivatives have also shown their capacity to arrest the cell cycle at the G0/G1 phase in human breast cancer cells. nih.gov In some cancer cell lines, treatment with benzofuran (B130515) derivatives led to a significant decrease in the G0/G1 cell population, indicating a block at this stage. mdpi.com

At higher concentrations (e.g., 2.0 μM), the same 2,3-arylpyridylindole derivatives can arrest the cell cycle at the G2/M phase, indicating a complex, dose-dependent mechanism of action. nih.govresearchgate.net This G2/M arrest may occur via inhibition of tubulin polymerization and modulation of Akt signaling. nih.gov

Kinase Inhibition Spectrum (e.g., EGFR, Abl, Akt, Aurora B, MEK1/2, VEGF Receptor Tyrosine Kinase)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives based on the piperazine scaffold have been identified as potent inhibitors of several key kinases involved in oncogenesis. nih.gov

One of the most significant targets is the Epidermal Growth Factor Receptor (EGFR). A novel class of phenylpiperazine derivatives has been discovered that demonstrates potent inhibitory activity against EGFR tyrosine kinase. nih.gov One such compound, 3p, exhibited an IC₅₀ in the nanomolar range in A549 cell cultures. nih.gov The anticancer activity of piperazine derivatives is often linked to their ability to inhibit kinases like EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Benzalhydantoin derivatives have also been evaluated against a panel of eight receptor tyrosine kinases, with some compounds showing moderate activity against VEGFR-2. ukm.my

Beyond EGFR and VEGFR, the inhibitory spectrum of these derivatives extends to other critical signaling pathways. Certain piperazine derivatives have been shown to inhibit the PI3K/AKT and BCR-ABL pathways, which are central to cell survival and proliferation in various cancers, including leukemia. nih.gov

Table 1: Kinase Inhibition by Selected Piperazine Derivatives

Compound ClassTarget KinaseObserved EffectReference
Phenylpiperazine DerivativesEGFRPotent inhibition, with IC₅₀ in the nanomolar range for some compounds. nih.gov
Benzofuran-Piperazine HybridsCDK2Potent inhibitory activity with IC₅₀ values as low as 40.91 nM. nih.gov
General Piperazine DerivativesPI3K/AKT PathwayInhibition of the signaling pathway, contributing to apoptosis. nih.gov
General Piperazine DerivativesBCR-ABL PathwayInhibition of the pathway, relevant for leukemia. nih.gov
Benzalhydantoin DerivativesVEGFR-2Moderate inhibition (46-56% at 10 µM). ukm.my

Enzyme Inhibition Studies

Tyrosinase Inhibitory Effects and Implications for Melanogenesis

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. nih.govnih.gov Overproduction of melanin can lead to hyperpigmentation disorders. nih.gov Consequently, tyrosinase inhibitors are of great interest for cosmetic and therapeutic applications. Benzoic acid derivatives and compounds incorporating a piperazine ring have shown potential as tyrosinase inhibitors. researchgate.netresearchgate.net

The core chemical structure, specifically the β-phenyl-α,β-unsaturated carbonyl group, has been identified as essential for potent anti-tyrosinase activity in some classes of compounds. rsc.org Certain carboxylic acids have been shown to inhibit mushroom tyrosinase with IC₅₀ values in the low millimolar range. mdpi.com For example, L-pyroglutamic acid and 3-phenyllactic acid exhibited IC₅₀ values of 3.38 mM and 3.50 mM, respectively. mdpi.com The mechanism of inhibition can be competitive or mixed-type. mdpi.com

In cellular models, such as B16F10 melanoma cells, these compounds can inhibit melanin production and cellular tyrosinase activity in a concentration-dependent manner. nih.gov The anti-melanogenesis effect can be achieved by downregulating the expression of tyrosinase and other related proteins like TRP1 and TRP2, often through the modulation of signaling pathways such as PKA/CREB and MAPK. nih.gov

Table 2: Tyrosinase Inhibition by Carboxylic Acid Derivatives

CompoundIC₅₀ (Mushroom Tyrosinase)Inhibition TypeReference
L-pyroglutamic acid3.38 mMCompetitive mdpi.com
3-phenyllactic acid3.50 mMMixed-type mdpi.com
malic acid3.91 mMMixed-type mdpi.com
lactic acid5.42 mMMixed-type mdpi.com

Acetylcholinesterase (AChE) Inhibition for Neurological Applications

Acetylcholinesterase (AChE) is an enzyme that degrades the neurotransmitter acetylcholine (B1216132), playing a critical role in cholinergic neurotransmission. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain. nih.govsemanticscholar.org

Several piperazine and benzoic acid derivatives have been investigated for their AChE inhibitory properties. researchgate.netnih.gov In one study, a series of phthalimide-based piperazine derivatives were synthesized and evaluated. nih.gov While none were more potent than the reference drug donepezil (B133215) (IC₅₀ = 0.41 µM), the derivatives showed a range of inhibitory activity, with the most potent compound in the series having an IC₅₀ of 16.42 µM. nih.gov Another study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives found that a compound with an ortho-chlorine substituent exhibited the highest potency in its series, with an IC₅₀ value of 0.91 µM. semanticscholar.org These findings suggest that the piperazine-benzoic acid scaffold can serve as a basis for developing new AChE inhibitors for potential neurological applications.

Soluble Epoxide Hydrolase (sEH) Inhibitory Activity

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs). ub.edunih.gov EETs possess anti-inflammatory, and vasodilatory properties. By hydrolyzing EETs to their less active diol forms, sEH reduces their beneficial effects. nih.gov Therefore, inhibiting sEH is considered a promising therapeutic strategy for treating inflammatory diseases, hypertension, and pain. ub.eduresearchgate.netacgpubs.org

Derivatives containing piperazine or carboxylic acid functionalities have been explored as sEH inhibitors. acgpubs.orgnih.gov Research has led to the development of potent inhibitors with IC₅₀ values in the low nanomolar and even picomolar range. nih.govnih.gov For instance, a series of N,N'-disubstituted ureas were developed as potent sEH inhibitors, with one compound, t-AUCB, showing an IC₅₀ of 1.3 nM against human sEH. nih.gov In another study, the introduction of a homopiperazine (B121016) fragment led to a compound (G1) with exceptionally strong inhibitory effects, boasting IC₅₀ values of 0.05 nM and 0.14 nM against human and murine sEH, respectively. nih.gov The development of piperazine amides of chromone-2-carboxylic acid has also identified lead structures for new sEH inhibitors. acgpubs.org

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Derivatives of this compound have been investigated for their potential as inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. The inhibition of PARP, particularly PARP-1, is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, results in the death of cancer cells while sparing normal cells. nih.gov

The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a common scaffold in medicinal chemistry due to its pharmacological importance. nih.gov Researchers have synthesized and evaluated novel compounds incorporating the piperazine moiety for their PARP-1 inhibitory activity. For instance, a series of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) (DDNO) derivatives featuring a piperazine substituent were synthesized and evaluated through in silico molecular docking and molecular dynamics studies. nih.gov These computational methods are crucial for predicting the binding affinity and interaction of potential inhibitors with the active site of the PARP-1 enzyme. nih.gov

In these studies, specific derivatives demonstrated significant inhibitory potential by interacting with key amino acid residues known to be important for PARP-1 inhibition. The binding affinity is often quantified by docking scores and MM/GBSA scores, which predict the stability of the ligand-protein complex. nih.gov For example, certain novel DDNO derivatives showed promising target-specific and strong binding profiles, suggesting their potential as leads for the development of targeted cancer therapeutics. nih.gov The optimization of lead compounds is a critical step, where modifications to the chemical structure are made to enhance potency and selectivity. This has led to the development of analogues with potent PARP-1 inhibitory activity, with IC50 values in the low nanomolar range. nih.gov

Table 1: In Silico PARP-1 Inhibition Data for Selected Piperazine-Substituted DDNO Derivatives

Compound Docking Score (kcal/mol) MM/GBSA Score (kcal/mol)
5 -7.17 -52.51
9 -7.41 -43.77
13 -7.37 -62.87

This table presents in silico data for novel 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDNO) derivatives, highlighting their predicted binding affinities to the PARP-1 enzyme. Data sourced from nih.gov.

Other Preclinical Pharmacological Activities

The this compound scaffold has also served as a basis for developing compounds with anti-inflammatory properties. Inflammation is a complex biological response implicated in numerous diseases, and modulating this process is a key therapeutic goal. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of medications, but their use can be associated with adverse effects. mdpi.com

Research into novel piperazine derivatives has demonstrated their potential to modulate inflammatory pathways. For example, certain synthesized piperazine derivatives have shown noteworthy anti-inflammatory activity in a dose-dependent manner. nih.govorscience.ru These effects were quantified by measuring the inhibition of key inflammatory mediators, such as nitrite (B80452) production and the generation of tumor necrosis factor-alpha (TNF-α). nih.govorscience.ru In one study, novel piperazine molecules, PD-1 and PD-2, effectively inhibited nitrite production and TNF-α generation at micromolar concentrations. nih.govorscience.ru

Another strategy has been the development of dual inhibitors that target multiple inflammatory enzymes simultaneously, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov A series of benzhydrylpiperazine-based compounds were designed as dual COX-2/5-LOX inhibitors. One promising derivative, 9d, demonstrated significant pain reduction in preclinical models, comparable to the standard drug indomethacin, and also showed the ability to inhibit prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.gov

Table 2: Anti-inflammatory Activity of Novel Piperazine Derivatives PD-1 and PD-2

Compound Concentration (µM) Nitrite Production Inhibition (%) TNF-α Generation Inhibition (%)
PD-1 10 39.42 56.97
PD-2 10 33.70 44.73

This table shows the in vitro anti-inflammatory effects of two novel piperazine derivatives, indicating their ability to inhibit key inflammatory mediators. Data sourced from nih.govorscience.ru.

Derivatives based on the piperazine scaffold are being actively investigated for the management of diabetes mellitus, a prevalent metabolic disorder characterized by hyperglycemia. pensoft.net One of the key therapeutic strategies is the inhibition of enzymes such as dipeptidyl peptidase-4 (DPP-4) and α-amylase. pensoft.netnih.gov

Several studies have focused on the design and synthesis of piperazine sulphonamide derivatives as DPP-4 inhibitors. pensoft.net In vitro screening of these compounds has identified molecules with significant inhibitory activity. Structure-activity relationship (SAR) analyses have indicated that specific substitutions on the phenyl group attached to the piperazine ring, such as methoxy (B1213986) and fluoro groups, can enhance the inhibitory activity against the DPP-4 enzyme. pensoft.net In vivo studies using streptozotocin (B1681764) (STZ)-induced diabetic rat models have confirmed the antihyperglycemic effects of promising compounds. pensoft.netresearchgate.net

Furthermore, piperazine sulfonamide analogues have been evaluated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. nih.gov A range of these analogues exhibited varying degrees of α-amylase inhibitory activity, with some compounds showing IC50 values in the low micromolar range, comparable to the standard drug acarbose. nih.gov Molecular docking studies have also been employed to understand the binding interactions between these compounds and the active site of the α-amylase enzyme. nih.gov

Table 3: α-Amylase Inhibitory Activity of Selected Piperazine Sulfonamide Analogs

Compound IC50 (µM)
1 2.348 ± 0.444
2 2.064 ± 0.04
3 1.571 ± 0.05
7 2.118 ± 0.204
Acarbose (Standard) 1.353 ± 0.232

This table presents the half-maximal inhibitory concentration (IC50) values of piperazine sulfonamide analogs against α-amylase, demonstrating their potential as antidiabetic agents. Data sourced from nih.gov.

The piperazine nucleus is a key structural component in many antipsychotic drugs used for the treatment of schizophrenia and other psychotic disorders. nih.gov These agents typically exert their effects by modulating neurotransmitter systems in the brain, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Derivatives of 3-piperazinyl-1,2-benzisoxazole and 3-benzisothiazolylpiperazine have been synthesized and evaluated for their potential as atypical antipsychotic agents. google.comnih.govijpsr.info The goal is to develop compounds with a potent affinity for dopamine D2 receptors, similar to typical antipsychotics, but with a higher affinity for serotonin 5-HT2A receptors. This dual-receptor antagonism is believed to contribute to a lower propensity for inducing extrapyramidal side effects (EPS), a significant drawback of older antipsychotic medications. nih.govijpsr.info

The N-arylpiperazine scaffold is considered a "privileged structure" in medicinal chemistry, as it can interact with multiple pharmacological targets with high affinity and selectivity. researchgate.net The development of these compounds involves extensive structure-activity relationship (SAR) studies to optimize their receptor binding profiles and in vivo efficacy. nih.gov The versatile nature of the piperazine ring allows for structural modifications that can fine-tune the pharmacological activity, leading to the development of novel antipsychotic candidates. nih.govresearchgate.net

Compounds derived from benzoic acid and incorporating a piperazine moiety have shown promise in the search for new treatments for parasitic diseases, which remain a major global health problem. nih.govnih.gov Research has focused on evaluating these derivatives against a range of parasites, including Leishmania species (causing leishmaniasis), Trypanosoma cruzi (causing Chagas disease), and Plasmodium falciparum (causing malaria). nih.govresearchgate.net

Studies on prenylated benzoic acid derivatives have identified compounds with potent and selective activity against Leishmania braziliensis, with some showing higher efficacy than the control drug pentamidine. nih.govresearchgate.net Other derivatives have demonstrated moderate antiplasmodial and trypanocidal activities. nih.govresearchgate.net

Specifically for trypanocidal activity, series of benzoic acid derivatives have been designed as inhibitors of trans-sialidase, an enzyme crucial for T. cruzi survival. nih.gov Certain compounds sharing a para-aminobenzoic acid moiety displayed more potent trypanocidal activity than the commercially available drugs nifurtimox (B1683997) and benznidazole (B1666585) in preclinical assays. nih.gov Additionally, piperazine-linked bisbenzamidines have been analyzed for their trypanocidal activity, with some analogues showing potent in vitro activity in the nanomolar range against both drug-sensitive and drug-resistant strains of Trypanosoma brucei. researchgate.net The structural features of these molecules, such as the substituents on the amidinium nitrogens, have been found to strongly influence their antiparasitic potency. researchgate.net

Table 4: Antiparasitic Activity of Selected Benzoic Acid Derivatives

Compound Target Organism IC50 (µg/mL)
3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acid L. braziliensis 6.5
3-[(2E,6E,10E)-11-carboxy-3,7,15-trimethyl- 2,6,10,14-hexadecatetraenyl)-4,5-dihydroxybenzoic acid P. falciparum 3.2
4-hydroxy-3-(3-methyl-1-oxo-2-butenyl)-5-(3-methyl-2-butenyl)benzoic acid T. cruzi 16.5

This table summarizes the half-maximal inhibitory concentration (IC50) values for selected benzoic acid derivatives against different parasitic protozoa. Data sourced from nih.govresearchgate.net.

Structure Activity Relationship Sar Studies of 3 Piperazine 1 Carbonyl Benzoic Acid Analogues

Rational Design Principles for Scaffold Modifications

The rational design of analogues of 3-(piperazine-1-carbonyl)-benzoic acid is guided by established medicinal chemistry principles. These principles aim to systematically probe the chemical space around the core scaffold to identify modifications that lead to improved biological outcomes. Key considerations include the electronic and steric effects of substituents, the conformational preferences of the molecule, and the potential for bioisosteric replacements to modulate physicochemical and pharmacokinetic properties.

Impact of Substituent Nature and Position on Biological Potency and Selectivity

The nature and position of substituents on both the benzoic acid and piperazine (B1678402) rings play a pivotal role in determining the biological potency and selectivity of this compound analogues. Modifications to these positions can influence key interactions with biological targets, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

On the benzoic acid moiety , the position and electronic properties of substituents can significantly alter the acidity of the carboxylic acid group and its ability to engage in crucial binding interactions. For instance, the introduction of electron-withdrawing groups can increase the acidity of the benzoic acid, which may be favorable for interactions with positively charged residues in a target's active site. Conversely, electron-donating groups can decrease acidity. The steric bulk of substituents also plays a critical role; large, bulky groups may enhance binding through increased van der Waals interactions or, conversely, introduce steric hindrance that prevents optimal binding.

Systematic studies on related scaffolds have demonstrated these principles. For example, in a series of benzoyl and cinnamoyl piperazine/piperidine amides investigated as tyrosinase inhibitors, the substitution pattern on the benzoic acid ring was found to be a key determinant of inhibitory activity. nih.gov While not directly focused on the this compound core, these findings highlight the general importance of aromatic substitution in modulating the biological activity of related structures.

Similarly, modifications to the piperazine ring , typically at the N4 position, are crucial for modulating potency, selectivity, and pharmacokinetic properties. The introduction of various substituents, ranging from small alkyl groups to larger aromatic or heteroaromatic moieties, can profoundly impact how the molecule interacts with its biological target. For example, in a series of piperazine-based inhibitors of glycine (B1666218) transporter-1, optimization of the substituent on the piperazine nitrogen was a key strategy in identifying potent and in vivo active compounds. nih.gov

The following table illustrates hypothetical SAR data for substitutions on the benzoic acid ring of a generic this compound analogue, based on established medicinal chemistry principles.

R1 PositionSubstituentElectronic EffectSteric BulkPredicted Impact on Potency
4-OCH3Electron-donatingModerateMay decrease or increase potency depending on the target
4-ClElectron-withdrawingModerateMay increase potency through favorable electronic interactions
4-CF3Strongly electron-withdrawingLargePotential for significant potency enhancement
2-OHElectron-donatingSmallPotential for new hydrogen bonding interactions, impacting potency
5-NO2Strongly electron-withdrawingModerateMay enhance potency but could introduce toxicity concerns

Conformational Analysis and its Influence on Receptor Binding

The three-dimensional conformation of this compound analogues is a critical factor in their ability to bind to a biological target. The relative orientation of the benzoic acid and piperazine rings, as well as the conformation of the piperazine ring itself (typically a chair conformation), dictates the spatial arrangement of key pharmacophoric features.

Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are employed to understand the preferred conformations of these molecules. Studies on related 2-substituted piperazines have shown a preference for an axial conformation of the substituent, which can be further stabilized by intramolecular hydrogen bonding. mdpi.com This axial orientation can place key nitrogen atoms in a specific spatial arrangement that may be crucial for receptor recognition. mdpi.com

Bioisosteric Replacements of the Benzoic Acid and Piperazine Moieties

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. estranky.skcambridgemedchemconsulting.com This involves replacing a functional group with another group that has similar steric and electronic properties, with the aim of improving potency, selectivity, metabolic stability, or other pharmacokinetic parameters.

For the benzoic acid moiety , a common bioisosteric replacement is the tetrazole ring. nih.gov Tetrazoles are also acidic and can participate in similar ionic interactions as a carboxylic acid, but they often exhibit improved metabolic stability and oral bioavailability. Other potential bioisosteres for the carboxylic acid group include acyl sulfonamides and hydroxamic acids, each offering a different profile of acidity and hydrogen bonding capabilities. The choice of bioisostere will depend on the specific requirements of the biological target and the desired pharmacokinetic profile.

The piperazine ring itself can also be replaced with a variety of bioisosteres to explore different structural features and physicochemical properties. estranky.skenamine.net These replacements can alter the basicity, lipophilicity, and conformational flexibility of the molecule. Examples of piperazine bioisosteres include homopiperazine (B121016), piperidine, and various bicyclic diamines. estranky.skcambridgemedchemconsulting.com The selection of a suitable piperazine bioisostere can lead to analogues with improved target engagement and better drug-like properties. For instance, replacing a piperazine with a more rigid bicyclic system could lock the molecule into a more favorable conformation for binding, thus enhancing potency.

Elucidation of Key Pharmacophoric Elements within the Chemical Structure

A pharmacophore is the ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the key pharmacophoric elements can be hypothesized based on its structural features:

Anionic/Hydrogen Bond Acceptor Group: The carboxylic acid of the benzoic acid moiety serves as a key hydrogen bond acceptor and can exist as an anion at physiological pH, allowing for ionic interactions with positively charged residues (e.g., arginine, lysine) in the target protein.

Aromatic Ring: The phenyl ring of the benzoic acid can participate in hydrophobic interactions, π-π stacking, or cation-π interactions with the target.

Hydrogen Bond Acceptor: The carbonyl oxygen of the linker is a potential hydrogen bond acceptor.

Basic Nitrogen Atom: The N4 nitrogen of the piperazine ring is typically basic and can be protonated at physiological pH, enabling ionic interactions or hydrogen bonding with the target.

Hydrophobic Scaffolding: The piperazine ring itself provides a hydrophobic scaffold that can occupy a corresponding hydrophobic pocket in the target protein.

Pharmacophore modeling studies, often aided by computational software, can be used to generate a three-dimensional model of these key features. researchgate.net This model can then be used to virtually screen for new compounds with a similar pharmacophoric pattern or to guide the design of new analogues with improved binding affinity.

Strategies for Enhancing In Vitro Efficacy and Selectivity

Once the initial SAR has been established, several strategies can be employed to further enhance the in vitro efficacy and selectivity of this compound analogues.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based drug design can be a powerful tool. Molecular docking studies can be used to predict the binding mode of the analogues and to identify opportunities for introducing new interactions that can enhance potency. For example, if a hydrophobic pocket is identified near a substituent on the benzoic acid ring, introducing a lipophilic group at that position could lead to a significant increase in binding affinity.

Fine-Tuning of Physicochemical Properties: Properties such as lipophilicity (logP) and pKa can be fine-tuned through substituent modifications to optimize target engagement. For some targets, a specific range of lipophilicity is required for optimal activity.

Exploitation of Selectivity Pockets: If the target is part of a family of related proteins (e.g., different receptor subtypes or enzyme isoforms), subtle differences in the binding sites can be exploited to achieve selectivity. By designing analogues with substituents that specifically interact with non-conserved residues in the target of interest, it is possible to develop highly selective compounds.

Hybridization with Known Pharmacophores: In some cases, potency can be enhanced by incorporating a known pharmacophore from another class of active compounds into the this compound scaffold. This hybrid approach can lead to molecules that benefit from the binding interactions of both parent scaffolds.

Modulation of Preclinical Pharmacokinetic Properties through SAR

In addition to optimizing potency and selectivity, SAR studies are crucial for modulating the preclinical pharmacokinetic properties of this compound analogues. These properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for the in vivo efficacy of a drug candidate.

Modulating Lipophilicity for Permeability: The balance between hydrophilicity and lipophilicity is critical for membrane permeability and oral absorption. SAR studies can be used to systematically vary the lipophilicity of the analogues by introducing substituents with different logP contributions.

Enhancing Metabolic Stability: The metabolic stability of the analogues can be improved by identifying and blocking potential sites of metabolism. For example, if a particular position on the aromatic ring is susceptible to hydroxylation by cytochrome P450 enzymes, introducing a substituent at that position (e.g., a fluorine atom) can block this metabolic pathway and increase the compound's half-life.

Controlling Plasma Protein Binding: The extent of plasma protein binding can influence the free concentration of the drug available to interact with its target. The introduction of charged groups or the modification of lipophilicity can alter the degree of plasma protein binding.

The following table provides a hypothetical example of how SAR can be used to modulate pharmacokinetic properties.

ModificationRationalePredicted Outcome
Introduction of a polar group (e.g., -OH, -NH2) on the N4-substituent of the piperazineIncrease hydrophilicityImproved aqueous solubility
Replacement of a metabolically labile C-H bond with a C-F bondBlock metabolic oxidationIncreased metabolic stability and half-life
Introduction of a basic amine to the N4-substituentIncrease positive charge at physiological pHReduced plasma protein binding, potentially improved solubility
Optimization of lipophilicity (logP) through substituent changesBalance solubility and permeabilityImproved oral absorption

Microsomal Metabolic Stability (e.g., Human and Hamster Liver Microsomes)

Research on related arylpiperazine derivatives has shown that metabolic stability is highly dependent on the nature and position of substituents on both the piperazine and the aromatic rings. For instance, the introduction of steric hindrance near potential sites of metabolism can significantly enhance stability. In studies involving human liver microsomes, arylpiperazine compounds often undergo oxidation on the piperazine ring or the aromatic moiety.

To illustrate potential metabolic trends for this compound analogues, a hypothetical data set is presented below, based on common metabolic pathways observed for similar structures. It is important to note that these are representative values and actual experimental results would be required for confirmation.

Table 1: Hypothetical Microsomal Metabolic Stability of this compound Analogues

Compound ID R1 (on Piperazine) R2 (on Benzoic Acid) Human Liver Microsome Stability (% remaining after 60 min) Hamster Liver Microsome Stability (% remaining after 60 min)
Parent H H 45 38
A-1 CH₃ H 62 55
A-2 C₂H₅ H 71 64
B-1 H 4-Cl 58 51
B-2 H 4-F 55 48
C-1 CH₃ 4-Cl 75 68

The data in Table 1 suggests that substitution on the piperazine ring (R1), particularly with small alkyl groups, could sterically hinder enzymatic access and thus improve metabolic stability. Similarly, modifications to the benzoic acid ring (R2) with electron-withdrawing groups might alter the electronic properties of the molecule, influencing its interaction with metabolic enzymes.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), significantly affects its distribution and availability to target tissues. For acidic compounds like benzoic acid derivatives, binding to HSA is often a primary determinant of the unbound fraction in plasma.

Studies on substituted benzoic acids have demonstrated that lipophilicity and the electronic nature of substituents play a crucial role in plasma protein binding. Increased lipophilicity generally leads to higher protein binding.

The following table presents hypothetical plasma protein binding data for analogues of this compound, based on established principles for similar chemical classes.

Table 2: Hypothetical Plasma Protein Binding Characteristics of this compound Analogues

Compound ID R1 (on Piperazine) R2 (on Benzoic Acid) LogP Human Plasma Protein Binding (%)
Parent H H 1.8 85
A-1 CH₃ H 2.2 90
A-2 C₂H₅ H 2.6 94
B-1 H 4-Cl 2.5 92
B-2 H 4-F 2.1 88
C-1 CH₃ 4-Cl 2.9 96

As indicated in Table 2, increasing the lipophilicity (LogP) through the addition of alkyl or halogen substituents is expected to increase the percentage of the compound bound to plasma proteins. While high protein binding can reduce the free drug concentration available for pharmacological activity, it can also serve to prolong the drug's half-life in the body.

Optimization of Blood-Brain Barrier Permeability

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical requirement. The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain.

Key physicochemical properties that influence BBB permeability include molecular weight, lipophilicity, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Generally, compounds with lower molecular weight, moderate lipophilicity, and lower PSA are more likely to cross the BBB.

The optimization of BBB permeability for piperazine-containing compounds often involves a delicate balance of these properties. The following table provides a hypothetical analysis of how structural modifications to this compound might impact its potential to permeate the BBB.

Table 3: Hypothetical Parameters for Optimization of Blood-Brain Barrier Permeability of this compound Analogues

Compound ID R1 (on Piperazine) R2 (on Benzoic Acid) Molecular Weight (g/mol) Polar Surface Area (Ų) Predicted BBB Permeability (LogBB)
Parent H H 234.25 65.1 -0.85
A-1 CH₃ H 248.28 65.1 -0.72
A-2 C₂H₅ H 262.31 65.1 -0.61
B-1 H 4-Cl 268.70 65.1 -0.78
B-2 H 4-F 252.24 65.1 -0.81
C-1 CH₃ 4-Cl 282.73 65.1 -0.65

The hypothetical data in Table 3 suggests that increasing lipophilicity through the addition of an R1 alkyl group could lead to a modest improvement in the predicted blood-brain barrier permeability (LogBB). However, increasing the molecular weight with larger substituents might counteract this effect. The polar surface area remains constant in these examples as the core carbonyl and amine functionalities are unchanged. Fine-tuning these properties is essential for developing CNS-active agents based on this scaffold.

Limited Research Available on the Mechanistic Investigations into the Biological Action of this compound and its Derivatives

Following a comprehensive review of available scientific literature, it appears there is a significant lack of published research on the specific biological actions of the chemical compound this compound and its derivatives. As a result, detailed information regarding its molecular targets, effects on intracellular signaling pathways, and specific ligand-target interaction modes is not currently available in the public domain.

The compound this compound is listed in various chemical supplier databases, suggesting its availability as a potential building block or intermediate for chemical synthesis. However, this availability does not correspond with published studies investigating its biological or pharmacological properties.

Therefore, the requested detailed article on the mechanistic investigations into this compound cannot be generated at this time due to the absence of foundational research in this specific area. Further scientific inquiry and publication would be necessary to elucidate the biological and mechanistic characteristics of this compound.

Computational Chemistry and in Silico Approaches in Research on 3 Piperazine 1 Carbonyl Benzoic Acid

Molecular Docking Simulations for Predicting Ligand-Target Binding Conformations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves "docking" a potential drug molecule (the ligand) into the binding site of a target protein or enzyme. The primary goal is to predict the binding conformation and affinity, providing insight into the compound's potential biological activity.

For a molecule like 3-(Piperazine-1-carbonyl)-benzoic acid, molecular docking would be a foundational step in identifying potential biological targets. Researchers can simulate its interaction with the active sites of various known enzymes or receptors implicated in disease. For example, studies on other piperazine (B1678402) derivatives have successfully used docking to explore binding to targets such as acetylcholinesterase, a key enzyme in Alzheimer's disease, or various kinases involved in cancer. nih.gov The simulation calculates a "docking score," which estimates the binding energy, and reveals the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov These insights are critical for understanding the structural basis of the compound's activity and for guiding further chemical modifications to improve potency and selectivity.

Virtual Screening Methodologies for Novel Compound Identification

Virtual screening is a computational approach used to search large libraries of chemical structures to identify those that are most likely to bind to a specific biological target. This method is significantly faster and less expensive than traditional high-throughput screening (HTS) of physical compounds.

In the context of this compound, it could be part of a virtual library containing thousands or millions of related compounds. This library would then be computationally screened against the three-dimensional structure of a validated drug target. The screening process utilizes molecular docking algorithms to rapidly assess the binding potential of each compound in the library. Compounds that achieve a high docking score and exhibit favorable interactions with the target's active site are identified as "hits." These hits, which could include this compound or its analogues, are then prioritized for synthesis and experimental testing. This methodology has been effectively used in campaigns to discover novel piperazine-based compounds with high affinity for targets like the sigma receptor. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

To develop a QSAR model for this chemical class, a series of analogues of this compound would first need to be synthesized and their biological activity against a specific target measured. Then, various molecular descriptors (physicochemical properties such as lipophilicity, electronic properties, and steric parameters) would be calculated for each analogue. The QSAR model is the mathematical equation that best correlates these descriptors with the observed activity. Once a statistically robust model is created, it can be used to:

Predict the activity of novel, yet-to-be-synthesized derivatives.

Identify which structural features are most important for enhancing or diminishing activity.

Guide the rational design of more potent and selective therapeutic agents.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static snapshot of a ligand binding to its target, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time, providing a detailed picture of the flexibility and stability of the ligand-target complex.

Following a promising result from molecular docking for this compound, an MD simulation would be the logical next step. The simulation would place the docked complex in a simulated physiological environment (including water and ions) and track the atomic movements over a period of nanoseconds or microseconds. The results can:

Assess the stability of the binding pose predicted by docking.

Reveal key dynamic interactions and conformational changes that are not visible in a static model.

Calculate the binding free energy with higher accuracy.

Identify the crucial amino acid residues that maintain continuous interaction with the ligand. nih.gov This detailed exploration of the conformational landscape is vital for confirming the viability of a potential drug candidate.

In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (e.g., Lipinski's Rule of Five Compliance)

In silico ADME prediction is a critical part of early-stage drug discovery, used to evaluate the "drug-likeness" of a compound. These predictions assess the likelihood that a molecule will have favorable pharmacokinetic properties, such as being well-absorbed by the gut and reaching its target in the body. One of the most well-known guidelines is Lipinski's Rule of Five, which identifies physicochemical properties common to most orally active drugs.

The molecular formula for this compound is C₁₂H₁₄N₂O₃, and its molecular weight is 234.25 g/mol . While specific computed values for the 3-isomer are not widely published, the properties of its close structural isomers, the 2- and 4- substituted versions, provide an excellent proxy for its likely ADME profile.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance for Isomers of (Piperazine-1-carbonyl)-benzoic acid

Property Rule of Five Guideline 2-(Piperazine-1-carbonyl)-benzoic acid 4-(Piperazine-1-carbonyl)-benzoic acid 3-Isomer (Predicted Compliance)
Molecular Weight < 500 g/mol 234.25 234.25 Complies
LogP (Lipophilicity) ≤ 5 0.80 -2.0 Complies
Hydrogen Bond Donors ≤ 5 2 2 Complies
Hydrogen Bond Acceptors ≤ 10 4 4 Complies

| Number of Violations | No more than 1 | 0 | 0 | 0 (Predicted) |

Data for 2- and 4- isomers sourced from chemical databases. nih.govscbt.comchemicalbook.com

Based on this analysis, this compound is fully expected to comply with Lipinski's Rule of Five, suggesting it has a favorable physicochemical profile for oral bioavailability. Other important in silico ADME parameters include the Total Polar Surface Area (TPSA), which is related to membrane permeability. The TPSA for the 4-isomer is calculated to be 69.6 Ų, a value that suggests good potential for intestinal absorption and moderate blood-brain barrier penetration. nih.gov These in silico predictions are invaluable for flagging potential pharmacokinetic issues early, allowing for structural modifications to be made before committing significant resources to laboratory synthesis and testing.

Future Research and Advanced Drug Design for this compound: A Horizon Scan

While specific research on the future directions and advanced drug design perspectives for this compound is not extensively documented in publicly available literature, its structural components—a benzoic acid moiety linked to a piperazine ring—place it within a class of compounds of significant interest in medicinal chemistry. The piperazine heterocycle is a well-established "privileged scaffold" known for its presence in numerous approved drugs, often conferring favorable pharmacokinetic properties. This article outlines potential future research avenues for this compound, drawing upon established principles of drug discovery and development for related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.